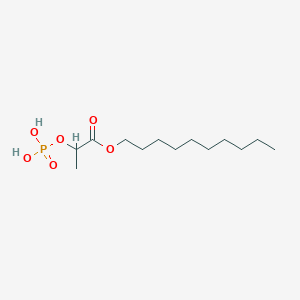
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- is a heterocyclic compound that features a benzothiopyran ring system with a carbonitrile group and a dimethylbutenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzothiopyran derivative with a nitrile group can be catalyzed by acids or bases to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group or the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives .
Aplicaciones Científicas De Investigación
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzothiopyran-4-carbonitrile: Lacks the dimethylbutenyl substituent.
2H-1-Benzothiopyran-4-carboxamide: Contains a carboxamide group instead of a carbonitrile.
2H-1-Benzothiopyran-4-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2H-1-Benzothiopyran-4-carbonitrile, 2-(2,3-dimethyl-2-butenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific and industrial fields .
Propiedades
Número CAS |
183883-02-5 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
2-(2,3-dimethylbut-2-enyl)-2H-thiochromene-4-carbonitrile |
InChI |
InChI=1S/C16H17NS/c1-11(2)12(3)8-14-9-13(10-17)15-6-4-5-7-16(15)18-14/h4-7,9,14H,8H2,1-3H3 |
Clave InChI |
XDGLOCYJMXLSJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CC1C=C(C2=CC=CC=C2S1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)

![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)






![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)

